molecular formula C10H9FO3 B1323039 4-Fluoro-2-methoxycinnamic acid CAS No. 682804-98-4

4-Fluoro-2-methoxycinnamic acid

Cat. No.: B1323039
CAS No.: 682804-98-4
M. Wt: 196.17 g/mol
InChI Key: CBAPVFYKWHSEKG-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxycinnamic acid is a useful research compound. Its molecular formula is C10H9FO3 and its molecular weight is 196.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-fluoro-2-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-14-9-6-8(11)4-2-7(9)3-5-10(12)13/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAPVFYKWHSEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695360
Record name 3-(4-Fluoro-2-methoxyphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682804-98-4
Record name 3-(4-Fluoro-2-methoxyphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Synthesis and Sourcing of 4-Fluoro-2-methoxycinnamic Acid (CAS 913699-84-0): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide addresses the key challenges and opportunities associated with 4-Fluoro-2-methoxycinnamic acid (CAS 913699-84-0), a specialized chemical intermediate of interest to researchers in drug discovery and materials science. Due to its limited commercial availability as a catalog item, this document provides a comprehensive overview of its inferred properties, a plausible synthetic route, potential applications, and a strategy for sourcing this compound. This guide is intended for professionals in the fields of chemical synthesis, pharmaceutical development, and academic research.

Introduction: The Significance of Substituted Cinnamic Acids

Cinnamic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities and material science applications. The introduction of substituents such as fluorine and methoxy groups can significantly modulate their physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. These modifications make them valuable building blocks in the synthesis of novel therapeutic agents and functional materials. For instance, methoxylated cinnamic acid derivatives have been investigated for their potential in treating a range of conditions including cancer, bacterial infections, diabetes, and neurological disorders.[1][2][3] The addition of a fluorine atom can further enhance a molecule's metabolic stability and binding affinity.

This guide focuses on the specific, yet sparsely documented, compound this compound. While direct data is limited, by analyzing structurally similar compounds, we can project its characteristics and utility for research and development.

Physicochemical Properties and Structural Analogs

Predicting the properties of this compound is achievable by examining its close structural relatives.

Property4-Fluorocinnamic acid (CAS 459-32-5)[4]4-Methoxycinnamic acid (CAS 830-09-1)[5]3-Fluoro-4-methoxycinnamic acid (CAS 713-85-9)This compound (CAS 913699-84-0) (Predicted)
Molecular Formula C₉H₇FO₂C₁₀H₁₀O₃C₁₀H₉FO₃C₁₀H₉FO₃
Molecular Weight 166.15 g/mol 178.18 g/mol 196.17 g/mol 196.17 g/mol
Appearance White to off-white powder/crystalWhite fine crystalline powderNot specifiedLikely a white to off-white solid
Melting Point 207-211 °C170-173 °CNot specifiedExpected to be in a similar range, likely between 150-200°C
Solubility Not specifiedSoluble in dimethyl sulfoxide and methanol[6]Not specifiedPredicted to be soluble in common organic solvents like DMSO, DMF, and alcohols.

Proposed Synthesis Pathway: A Modified Knoevenagel Condensation

A plausible and efficient method for the synthesis of this compound is the Knoevenagel condensation, a widely used reaction for forming carbon-carbon double bonds.[7] This approach would involve the reaction of 4-fluoro-2-methoxybenzaldehyde with malonic acid in the presence of a basic catalyst.

A detailed, step-by-step experimental protocol based on similar preparations is as follows:[8][9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-2-methoxybenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in a suitable solvent such as pyridine.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or β-alanine.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature and pour it into a solution of dilute hydrochloric acid to precipitate the product.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final this compound.

Synthesis_Pathway 4-Fluoro-2-methoxybenzaldehyde 4-Fluoro-2-methoxybenzaldehyde Intermediate Intermediate Complex 4-Fluoro-2-methoxybenzaldehyde->Intermediate Malonic_Acid Malonic Acid Malonic_Acid->Intermediate Pyridine_Piperidine Pyridine / Piperidine (Catalyst) Pyridine_Piperidine->Intermediate Product This compound Intermediate->Product Reflux & Acidification

Caption: Proposed synthesis of this compound.

Potential Applications in Research and Development

Substituted cinnamic acids are valuable precursors in the synthesis of a wide array of bioactive molecules and materials.

  • Pharmaceutical Development: As a key intermediate, this compound can be utilized in the synthesis of novel compounds for various therapeutic areas. Cinnamic acid derivatives have shown promise as anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[1][4] The unique substitution pattern of this molecule could lead to compounds with improved efficacy and pharmacokinetic profiles. For instance, methoxylated cinnamic esters have demonstrated antiproliferative and antimetastatic effects on human lung adenocarcinoma cells.[10]

  • Materials Science: Cinnamic acid derivatives are employed in the formulation of polymers and resins, contributing to enhanced thermal stability and mechanical properties.[4] They are also used in the cosmetics industry as UV filters and stabilizers in skincare products.[4][11]

Supplier Availability and Sourcing Strategy

A direct search for CAS 913699-84-0 from major chemical suppliers is unlikely to yield a stock product. This compound is more likely to be available from specialized chemical synthesis companies on a custom synthesis basis.

Recommended Sourcing Workflow:

  • Identify Custom Synthesis Providers: Engage with contract research organizations (CROs) and chemical synthesis companies that specialize in producing complex organic molecules.

  • Provide Synthesis Details: Furnish potential suppliers with the proposed synthesis route and desired purity specifications.

  • Request Quotations: Obtain quotes from multiple vendors to compare cost, lead time, and production scale.

Sourcing_Strategy Start Researcher Needs Compound Identify_Suppliers Identify Custom Synthesis Suppliers Start->Identify_Suppliers Provide_Info Provide Synthesis Route & Specifications Identify_Suppliers->Provide_Info Request_Quotes Request Quotations Provide_Info->Request_Quotes Select_Vendor Select Vendor & Initiate Synthesis Request_Quotes->Select_Vendor Receive_Product Receive & Verify Compound Select_Vendor->Receive_Product

Caption: A strategic workflow for sourcing custom chemicals.

Conclusion

While this compound (CAS 913699-84-0) is not a readily available catalog chemical, its synthesis is feasible through established chemical reactions. Its potential as a building block in drug discovery and materials science makes it a compound of interest for further investigation. Researchers seeking to utilize this molecule should focus on custom synthesis as the primary sourcing route. This guide provides the foundational information necessary to embark on the synthesis and application of this promising chemical intermediate.

References

  • University of California, Irvine. (n.d.). Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-methoxycinnamic acid. Retrieved from [Link]

  • Alves, M. F., et al. (2020). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Molecules, 25(18), 4237.
  • Carl ROTH. (n.d.). 3-Fluoro-4-methoxycinnamic acid. Retrieved from [Link]

  • Mphahlele, M. J., & Amuhaya, E. K. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 26(18), 5549.
  • Zhao, L., Tu, Y., & Guo, Y. (2017). Synthesis of Cinnamic Acid Derivatives.
  • Zhao, S., et al. (2024). Discovery of Cinnamic Acid Derivatives as Potent Anti-H. pylori Agents. Molecules, 29(19), 4548.
  • Płowuszyńska, A., & Gliszczyńska, A. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Molecules, 26(13), 3827.
  • Gliszczyńska, A., & Płowuszyńska, A. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Molecules, 26(12), 3669.

Sources

Acidity Landscapes of Fluorinated Methoxycinnamic Acids: A Physicochemical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of phenylpropanoid scaffolds for drug delivery, fluorinated methoxycinnamic acids represent a critical chemical space. The strategic introduction of fluorine (F) and methoxy (OMe) groups modulates the acidity (


) of the carboxylic tail, directly influencing solubility, membrane permeability (

), and metabolic stability.

This guide provides a definitive technical analysis of the acidity constants of these analogs. It moves beyond simple tabulated data to explain the electronic causality—the interplay of inductive (


) and resonance (

) effects—governed by the Hammett equation and vinylogy principles. Furthermore, it details the gold-standard potentiometric protocols required to validate these values in a pharmaceutical setting.

Theoretical Framework: Electronic Modulation of the Cinnamic Scaffold

To predict and rationalize the


 of polysubstituted cinnamic acids, one must understand how the vinyl linker (

) transmits electronic effects from the phenyl ring to the carboxylate headgroup.
The Vinyl Transmission Factor ( )

Unlike benzoic acids, where substituents interact directly with the carboxyl group via the benzene ring, cinnamic acids possess a vinyl spacer. This spacer dampens the transmission of electronic effects.

  • Benzoic Acid Reaction Constant (

    
    ):  Defined as 
    
    
    
    in water.
  • Cinnamic Acid Reaction Constant (

    
    ):  Approximately 0.47  in water.
    

This implies that cinnamic acid acidity is roughly half as sensitive to ring substitution as benzoic acid. However, this sensitivity changes drastically if the substituent is on the vinyl linker itself (alpha/beta positions).

Competing Electronic Vectors
  • Fluorine (F): Exerts a strong Inductive withdrawal (

    
    ) but a weak Resonance donation (
    
    
    
    ).
    • Meta-F: Dominant

      
       effect 
      
      
      
      Acid Strengthening.
    • Para-F: Opposing

      
       and 
      
      
      
      
      
      Minimal net effect.
    • Alpha-F: Proximity effect

      
       Massive Acid Strengthening.
      
  • Methoxy (OMe):

    • Meta-OMe: Inductive withdrawal (

      
      ) 
      
      
      
      Mild Acid Strengthening.
    • Para-OMe: Strong Resonance donation (

      
      ) dominates 
      
      
      
      Acid Weakening.
Isomeric Geometry (cis vs. trans)

The stereochemistry of the alkene significantly alters acidity.

  • Trans-cinnamic acid: Planar structure allows full resonance delocalization between the phenyl ring and the carboxylate, stabilizing the neutral acid.

  • Cis-cinnamic acid: Steric clash between the phenyl ring and the carboxyl group forces the ring out of planarity. This steric inhibition of resonance destabilizes the acid form relative to the anion, making the cis-isomer significantly more acidic (lower

    
    ).
    

Structure-Acidity Relationships (SAR) Data

The following data synthesizes experimental values and high-confidence Hammett predictions for key derivatives.

Table 1: Comparative Acidity of Cinnamic Acid Derivatives ( , Aqueous)
CompoundSubstitutionIsomer

(Approx)

(vs Parent)
Electronic Driver
Cinnamic Acid Nonetrans4.44 0.00Reference Standard
Cinnamic Acid Nonecis3.85 -0.59Steric Inhibition of Resonance
2-Fluorocinnamic Ortho-Ftrans4.10 -0.34Inductive (-I) + Ortho Effect
3-Fluorocinnamic Meta-Ftrans4.29 -0.15Inductive (-I)
4-Fluorocinnamic Para-Ftrans4.43 -0.01-I and +R cancellation

-Fluorocinnamic

-F
trans~3.20 -1.24Direct Inductive Proximity
4-Methoxycinnamic Para-OMetrans4.54 +0.10Resonance Donation (+R)
3-F, 4-OMe-cinnamic 3-F, 4-OMetrans4.44 0.00Perfect Cancellation

Note on 3-Fluoro-4-methoxycinnamic acid: This scaffold is a classic example of "electronic cancellation." The meta-fluorine attempts to lower the


 (withdraws e-), while the para-methoxy attempts to raise it (donates e-). The net result is a compound with acidity almost identical to the unsubstituted parent, but with significantly altered lipophilicity and metabolic blocking properties.
Visualization: Electronic Logic Flow

The following diagram illustrates the mechanistic pathways determining the final


.

SAR_Logic Substituent Substituent Selection Position Position (Ortho/Meta/Para/Alpha) Substituent->Position Effect Electronic Effect Position->Effect Determines AlphaF Alpha-F: Strong -I (Proximity) Position->AlphaF ParaOMe Para-OMe: Strong +R (Donation) Position->ParaOMe MetaF Meta-F: Pure -I (Withdrawal) Position->MetaF Outcome pKa Shift Effect->Outcome Modulates Stability AlphaF->Outcome Large Decrease (-1.2) ParaOMe->Outcome Slight Increase (+0.1) MetaF->Outcome Moderate Decrease (-0.15)

Figure 1: Decision tree illustrating how substituent position and type dictate the electronic effects (Inductive vs. Resonance) and the resulting pKa shift.

Experimental Protocol: Potentiometric Determination

For fluorinated methoxycinnamic acids, solubility is often the limiting factor. Standard aqueous titration is insufficient. The Yasuda-Shedlovsky extrapolation method is required to determine the thermodynamic aqueous


.
Materials & Setup
  • Instrument: Automated Potentiometric Titrator (e.g., Sirius T3 or Metrohm).

  • Electrode: Double-junction Ag/AgCl pH electrode (calibrated daily).

  • Solvents: Carbonate-free water (Milli-Q), Methanol (HPLC grade).

  • Titrant: 0.1 M KOH (standardized).

  • Ionic Strength Adjuster (ISA): 0.15 M KCl.

The "Mixed-Solvent" Workflow

Since these compounds are sparingly soluble in water at low pH, titrations are performed in methanol/water mixtures (


 MeOH).

Step-by-Step Protocol:

  • Preparation: Weigh ~3-5 mg of the cinnamic acid derivative.

  • Dissolution: Dissolve in 10 mL of the lowest MeOH co-solvent ratio (e.g., 20% MeOH / 80% Water + ISA).

  • Acidification: Lower pH to ~2.0 using 0.1 M HCl to ensure the species is fully protonated (

    
    ).
    
  • Titration: Titrate with 0.1 M KOH under inert gas (

    
     or 
    
    
    
    ) purge to exclude
    
    
    . Record pH vs. Volume until pH ~11.0.
  • Repetition: Repeat steps 2-4 for at least 3 different solvent ratios (e.g., 30%, 40%, 50% MeOH).

  • Data Processing (Yasuda-Shedlovsky):

    • Calculate apparent

      
       for each solvent mixture.
      
    • Plot

      
       vs. 
      
      
      
      (dielectric constant).
    • Extrapolate the linear regression to

      
       (approx 0.0128) to find the true aqueous 
      
      
      
      .
Visualization: Titration Workflow

Titration_Protocol Start Start: Sample Weighing (~5mg) Solvent Prepare MeOH/Water Ratios (20%, 30%, 40%, 50%) Start->Solvent Purge Inert Gas Purge (N2) Remove CO2 Solvent->Purge Titrate Potentiometric Titration (HCl -> KOH) Purge->Titrate Calc Calculate psKa for each ratio Titrate->Calc Plot Yasuda-Shedlovsky Plot (psKa + log[H2O] vs 1/Dielectric) Calc->Plot Result Extrapolate to 0% Solvent = True Aqueous pKa Plot->Result

Figure 2: The Yasuda-Shedlovsky extrapolation workflow for determining the aqueous pKa of lipophilic cinnamic acid derivatives.

Applications in Drug Discovery[12][13]

Understanding these values is not merely academic; it drives lead optimization.

  • Bioisosteres: Fluorinated methoxycinnamic acids are often used as bioisosteres for benzoic acids to extend the half-life. The vinyl spacer prevents direct conjugation with CoA ligases, reducing toxicity risks associated with acyl-glucuronide formation.

  • Lipophilicity Modulation: While 3-fluoro-4-methoxycinnamic acid has the same

    
     as the parent, its lipophilicity (
    
    
    
    ) is higher. This allows a chemist to increase membrane permeability without altering the pH-dependent solubility profile.
  • Metabolic Blocking: The 4-methoxy group is a metabolic "soft spot" (O-demethylation). Adding a 3-fluoro group sterically and electronically deactivates the ring towards CYP450 oxidation, enhancing metabolic stability.

References

  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Springer-Verlag.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 444539, Cinnamic acid.

  • FooDB. (2023). Compound Summary: cis-Cinnamic acid (FDB012698).

Whitepaper: A Technical Guide to the Metabolic Stability of Fluorine-Substituted Cinnamic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, primarily aimed at enhancing pharmacokinetic properties such as metabolic stability.[1][2] Cinnamic acid and its derivatives represent a versatile scaffold in drug discovery, known for a wide array of pharmacological activities.[3] This guide provides an in-depth technical exploration of the metabolic stability of fluorine-substituted cinnamic acids. We will dissect the fundamental principles of how fluorine substitution modulates metabolic fate, detail the primary metabolic pathways, and provide comprehensive, field-proven protocols for the in vitro assessment of metabolic stability. This document is designed to serve as a practical resource for scientists engaged in the design and optimization of metabolically robust therapeutic agents based on the cinnamic acid scaffold.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being the optimization of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Metabolic stability, defined as the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, is a critical determinant of its pharmacokinetic behavior, influencing parameters like in vivo half-life, oral bioavailability, and clearance.[4] Poor metabolic stability can lead to rapid elimination from the body, insufficient therapeutic exposure, and the formation of potentially toxic metabolites.[5]

The liver is the principal site of drug metabolism, where a suite of enzymes, broadly categorized into Phase I and Phase II, work to convert lipophilic xenobiotics into more water-soluble compounds to facilitate their excretion.[6] Early assessment of metabolic stability using in vitro methods is therefore essential to identify and eliminate compounds with unfavorable properties, guiding the selection and optimization of more promising drug candidates.[4]

The Cinnamic Acid Scaffold

Cinnamic acid is a naturally occurring aromatic carboxylic acid that serves as a pivotal intermediate in the biosynthesis of numerous plant-based natural products.[7][8] Its derivatives exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties, making them an attractive starting point for drug discovery programs.[9][10] However, like many scaffolds derived from natural products, the parent cinnamic acid structure can be susceptible to metabolic modification, particularly on the phenyl ring and the α,β-unsaturated side chain.

Fluorine: The Medicinal Chemist's Tool for Metabolic Fortification

The introduction of fluorine into small molecules is a widely employed strategy to enhance metabolic stability.[1][11] This is often attributed to the high strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond, which makes it more resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP) superfamily.[1][12] However, the influence of fluorine is more nuanced. Beyond simply "blocking" sites of metabolic attack, fluorine's high electronegativity can profoundly alter the electronic properties of a molecule, which can decrease its affinity for the active site of metabolizing enzymes.[13][14][15] Judicious placement of fluorine can therefore shield metabolically labile positions ("soft spots"), redirect metabolic pathways, and ultimately prolong the compound's systemic exposure.[11][14]

The Interplay of Fluorine Substitution and Metabolic Pathways

Understanding how fluorine substitution impacts the metabolism of cinnamic acids requires an appreciation for both the typical metabolic pathways of the parent scaffold and the physicochemical perturbations induced by the fluorine atom.

Principal Metabolic Pathways of Cinnamic Acids

The metabolism of cinnamic acid derivatives, like most xenobiotics, proceeds through Phase I and Phase II reactions.

  • Phase I Reactions (Functionalization): These reactions introduce or unmask polar functional groups. For cinnamic acids, the most common Phase I transformations are oxidative reactions catalyzed by CYP enzymes.[16] This typically involves hydroxylation of the aromatic ring, particularly at the para-position, to form derivatives like p-coumaric acid.[7] Other potential Phase I reactions include reduction of the alkene double bond.

  • Phase II Reactions (Conjugation): Following Phase I, the newly introduced polar groups are conjugated with endogenous molecules to significantly increase water solubility for excretion.[6] Common conjugation reactions for hydroxylated cinnamic acid metabolites include glucuronidation (catalyzed by UDP-glucuronosyltransferases, UGTs) and sulfation (catalyzed by sulfotransferases, SULTs).[17][18]

The diagram below illustrates the general sequence of xenobiotic metabolism.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Xenobiotic Lipophilic Cinnamic Acid Derivative Metabolite1 Functionalized Metabolite (e.g., Hydroxylated) Xenobiotic->Metabolite1 Oxidation, Reduction, Hydrolysis (CYP450s) Metabolite2 Conjugated Metabolite (e.g., Glucuronide) Metabolite1->Metabolite2 Conjugation (UGTs, SULTs) Excretion Excretion (Urine, Bile) Metabolite2->Excretion Increased Hydrophilicity

Caption: Generalized two-phase xenobiotic metabolism pathway.

The Mechanistic Impact of Fluorine Substitution

Strategically placing a fluorine atom on the cinnamic acid scaffold can significantly alter its metabolic fate.

  • Blocking Metabolic Hotspots: The most direct application is replacing a hydrogen atom at a known site of metabolic oxidation with a fluorine atom. For example, substitution at the para-position of the phenyl ring can sterically and electronically hinder CYP450-mediated hydroxylation at that site, which is a common metabolic route.[11][19] This forces the metabolism to proceed through alternative, often slower, pathways, thereby increasing the compound's half-life.[14]

  • Altering Enzyme Affinity: Fluorine's strong electron-withdrawing nature can reduce the electron density of the aromatic ring.[13] Since the initial step of CYP-mediated aromatic oxidation involves the enzyme attacking the electron-rich π-system, reducing this electron density can decrease the substrate's affinity for the enzyme's active site (perturbing Ka) and lower the rate of catalysis (kcat), resulting in improved metabolic stability.[14][20]

  • Potential Liabilities: While highly effective, fluorination is not a panacea. In some contexts, oxidative defluorination can occur, where the C-F bond is cleaved to form a phenol and release fluoride.[12][21] This process can sometimes lead to the formation of reactive quinone-type metabolites, which may result in time-dependent inhibition (TDI) of CYPs or covalent binding to other macromolecules.[12][21]

The following diagram illustrates the logical effect of fluorine substitution on a metabolic hotspot.

G cluster_0 Metabolic Fate of Cinnamic Acid cluster_1 Metabolic Fate of Fluorinated Cinnamic Acid CA Cinnamic Acid (para-H) Metabolism CYP450-mediated Oxidation CA->Metabolism FCA Fluorinated Cinnamic Acid (para-F) CA->FCA Strategic Fluorination Hydroxylated para-Hydroxy Metabolite (Rapid Clearance) Metabolism->Hydroxylated Blocked Metabolic Pathway Blocked/Slowed FCA->Blocked Stable Increased Metabolic Stability (Slower Clearance) Blocked->Stable G cluster_prep 1. Preparation cluster_incubate 2. Incubation cluster_sample 3. Sampling & Termination cluster_analysis 4. Analysis cluster_data 5. Data Interpretation Thaw Thaw Cryopreserved Hepatocytes Incubate Combine & Incubate at 37°C Thaw->Incubate Prep_Compound Prepare Test Compound Solution Prep_Compound->Incubate Sample Aliquot at Time Points (0, 15, 30, 60 min) Incubate->Sample Terminate Add Cold Acetonitrile (Stop Reaction) Sample->Terminate Process Centrifuge & Collect Supernatant Terminate->Process LCMS Analyze by LC-MS/MS Process->LCMS Calculate Calculate t½ and CLint LCMS->Calculate

Sources

Methodological & Application

Application Note: Purification of 4-Fluoro-2-methoxycinnamic Acid via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-2-methoxycinnamic acid is a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs). Its purity is paramount, as downstream coupling reactions (often amide bond formations) are sensitive to the presence of unreacted aldehydes or decarboxylated byproducts.

This guide details a self-validating recrystallization protocol . While literature often suggests generic solvents, this protocol prioritizes the Ethanol/Water binary system due to its superior ability to reject the specific impurities associated with Knoevenagel condensation (the primary synthesis route for this molecule).

Chemical Context & Impurity Profile

To select the correct solvent, one must understand the "enemy" (impurities).[1][2] The synthesis typically involves the condensation of 4-fluoro-2-methoxybenzaldehyde with malonic acid.

ComponentNatureSolubility in Hot EtOHSolubility in Cold EtOH/H₂ORemoval Strategy
This compound TargetHighLow (Crystallizes)Precipitate
4-Fluoro-2-methoxybenzaldehyde Starting MaterialHighModerate/Low (Oils out)Remains in Mother Liquor
Piperidine/Pyridine Salts Catalyst ResidueHighHigh (Water soluble)Remains in Aqueous Phase
Malonic Acid ReagentHighHighRemains in Mother Liquor
Cis-Isomer ByproductHighModerateRemains in Mother Liquor (Thermodynamically less stable)

Solvent Selection Logic

We recommend a Binary Solvent System: Ethanol (Solvent) / Water (Anti-solvent) .

  • Mechanism: The carboxylic acid moiety forms strong hydrogen bonds with ethanol, ensuring high solubility at boiling points (~78°C). The addition of water disrupts these interactions and increases the polarity of the bulk solvent, forcing the hydrophobic aromatic ring to drive crystallization upon cooling.

  • Alternative (Ethyl Acetate/Heptane): Use this only if the crude material is heavily contaminated with non-polar tars. However, this system often traps the unreacted aldehyde in the crystal lattice.

Visualization: Process Decision Tree

SolventSelection Figure 1: Solvent Selection Decision Tree based on impurity profile. Start Crude this compound CheckImpurity Analyze Impurity Profile (HPLC/TLC) Start->CheckImpurity HighAldehyde High Aldehyde Content (>5%) CheckImpurity->HighAldehyde Lipophilic Impurities HighSalts High Salt/Catalyst Content CheckImpurity->HighSalts Polar Impurities Standard Standard Crude (>90% Purity) CheckImpurity->Standard Typical Profile WashStep Pre-wash with Hexanes (Removes Aldehyde) HighAldehyde->WashStep EtOH_Water Primary Protocol: Ethanol / Water Recrystallization HighSalts->EtOH_Water Water rejects salts Standard->EtOH_Water WashStep->EtOH_Water Final Final EtOH_Water->Final Yields >99% Purity EtOAc_Hept Alternative Protocol: Ethyl Acetate / Heptane

Detailed Protocol: Ethanol/Water Recrystallization

Phase 1: The Solubility Test (Micro-Scale Validation)

Before committing the entire batch, validate the solvent ratio.

  • Place 100 mg of crude solid in a test tube.

  • Add Ethanol (95%) dropwise while heating in a water bath (80°C).

  • Record the volume required to just dissolve the solid (Target: ~0.5 - 1.0 mL).

  • Add hot Water dropwise until a persistent turbidity (cloudiness) appears.

  • Add 1-2 drops of Ethanol to clear the solution.

  • Cool to room temperature (RT). If oiling out occurs (droplets instead of crystals), the aldehyde content is too high; wash the crude with cold hexanes first.

Phase 2: Full-Scale Purification

Reagents:

  • Crude this compound

  • Solvent: Ethanol (Absolute or 95%)

  • Anti-solvent: Deionized Water

  • Activated Charcoal (Optional, for decolorization)

Step-by-Step Workflow:

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add minimum hot Ethanol (boiling, ~78°C).

    • Ratio Guideline: Approx. 5-7 mL Ethanol per gram of crude.

    • Stir until fully dissolved. If colored impurities persist, add 1-2% wt/wt activated charcoal and filter hot through Celite.

  • Nucleation Setup:

    • Maintain the solution at a gentle boil.

    • Slowly add hot water (near boiling) down the side of the flask.

    • Stop Point: Stop adding water immediately when a faint, persistent cloudiness is observed.

    • Add boiling Ethanol dropwise until the solution is crystal clear again.

  • Crystallization (The Critical Gradient):

    • Remove from heat.[3] Cover the flask with foil (cinnamic acids can be light-sensitive).

    • Allow to cool to Room Temperature (20-25°C) undisturbed for 2 hours. Do not rush this step; rapid cooling traps impurities.

    • Once crystals form, move the flask to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using a Büchner funnel under vacuum.[3]

    • The Wash: Wash the filter cake with a cold solvent mixture (50:50 Ethanol:Water, chilled to 0°C). Crucial: Pure ethanol will dissolve your product; pure water may not remove trapped aldehyde.

  • Drying:

    • Dry in a vacuum oven at 45-50°C for 12 hours.

    • Note: Ensure complete removal of water to prevent hydrolysis in subsequent steps.

Visualization: Recrystallization Workflow

RecrystallizationFlow Figure 2: Step-by-step unit operations for the binary recrystallization process. Crude Crude Solid Dissolve Dissolve in Hot Ethanol (78°C) Crude->Dissolve Turbidity Add Hot Water until Turbid Dissolve->Turbidity Clear Add EtOH drops to Clear Turbidity->Clear Re-establish Equilibrium Cooling Slow Cooling (RT -> 4°C) Clear->Cooling Nucleation Filter Vacuum Filtration & Cold Wash Cooling->Filter Dry Vacuum Dry (50°C) Filter->Dry

Quality Control & Validation

A self-validating system requires checkpoints.

AttributeAcceptance CriteriaMethodNotes
Appearance White to off-white needlesVisualYellowing indicates residual aldehyde or oxidation.
Melting Point 180°C - 210°C (Range)CapillarySharp range (<2°C) indicates high purity. Broad range indicates wet cake or isomers.
Purity > 99.0% (Area %)HPLC (C18, ACN/H₂O)Monitor specifically for the benzaldehyde peak (typically elutes earlier).
Moisture < 0.5%Karl Fischer / LODEssential for use in water-sensitive coupling reactions.

Troubleshooting "Oiling Out": If the product separates as an oil rather than crystals upon adding water:

  • Re-heat to dissolve the oil.

  • Add a small amount of more Ethanol.

  • Seed the solution with a tiny crystal of pure product (if available) or scratch the glass wall with a rod.

  • Cool much more slowly.

References

  • Sigma-Aldrich. 4-Methoxycinnamic acid, predominantly trans - Properties and Safety.Link

    • Context: Establishes baseline solubility and melting point trends for methoxy-substituted cinnamic acids.
  • Royal Society of Chemistry. Knoevenagel condensation: towards a catalyst-free and water-mediated process.Link

    • Context: Describes the synthesis and purification of substituted cinnamic acids, validating the ethanol/water purific
  • National Institutes of Health (PMC). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol.Link

    • Context: Provides field-proven protocols for using ethanol as a reaction and crystallization solvent for cinnamic acid deriv
  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide.Link

    • Context: Authoritative grounding for the binary solvent addition technique described in the protocol.

Sources

Optimized Amide Coupling Strategies for 4-Fluoro-2-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.1

Executive Summary

4-Fluoro-2-methoxycinnamic acid represents a unique challenge in amide coupling due to its electronic push-pull system and conjugated alkene architecture . Unlike saturated aliphatic acids, this substrate is prone to two critical failure modes:

  • 
     Isomerization:  The thermodynamic stability of the trans (
    
    
    
    ) alkene can be compromised under prolonged activation or light exposure.
  • Michael Addition (1,4-Addition): The

    
    -unsaturated system is an electrophilic trap. Strong nucleophilic amines (or excess base) can attack the 
    
    
    
    -carbon rather than the carbonyl, leading to impurity formation.

This guide provides three distinct protocols tailored to specific experimental needs: High-Throughput (HATU) , Green/Low-Epimerization (T3P) , and Scalable Cost-Efficiency (Acid Chloride) .

Chemical Analysis & Mechanistic Insight

The Substrate: this compound
  • Electronic Deactivation: The 2-methoxy group (ortho-position) is a strong Resonance Donor (

    
    ). This donation extends through the conjugated alkene, increasing electron density at the carbonyl carbon. Consequently, this carboxylic acid is less electrophilic  than unsubstituted cinnamic acid, often requiring "stronger" activation methods than simple EDC/NHS.
    
  • The Fluorine Effect: The 4-fluoro group exerts an Inductive Withdrawal (

    
    ) effect. While it slightly increases the acidity of the proton, its distance from the reaction center means it does not significantly counteract the deactivating effect of the methoxy group on the carbonyl attack.
    
  • Steric Environment: The 2-methoxy group creates a localized steric twist, potentially forcing the aromatic ring out of perfect planarity with the alkene. This can slow down reaction kinetics, necessitating longer reaction times or more potent coupling agents.

Decision Matrix: Selecting the Right Protocol

DecisionTree Start Start: Select Protocol Scale What is your Scale? Start->Scale AmineType Amine Reactivity? Scale->AmineType < 10 grams AcidCl Method C: Acid Chloride (Scale-Up, Low Cost) Scale->AcidCl > 10 grams HATU Method A: HATU (High Yield, Small Scale) AmineType->HATU Unreactive (Anilines) T3P Method B: T3P (Low Isomerization, Green) AmineType->T3P Reactive (Alkyl amines) AmineType->T3P Chiral Amine (Risk of Racemization)

Figure 1: Decision matrix for selecting the optimal coupling strategy based on scale and amine properties.

Experimental Protocols

Method A: The High-Yield Standard (HATU)

Best for: Small scale (<1g), unreactive amines (anilines), or library synthesis. Mechanism: HATU generates an O-7-azabenzotriazole active ester, which is highly reactive due to the neighboring pyridine nitrogen (anchimeric assistance).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv[1]

  • Coupling Agent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (2.0 – 3.0 equiv)

  • Solvent: DMF (anhydrous)[1]

Protocol:

  • Dissolution: In a dry vial, dissolve the acid (1.0 equiv) and DIPEA (2.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add HATU (1.1 equiv) in one portion. Stir at Room Temperature (RT) for 5–10 minutes .

    • Note: The solution should turn yellow/orange. Do not wait longer than 15 minutes to avoid guanidinylation of the amine later.

  • Coupling: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[2]

  • Workup: Dilute with EtOAc. Wash with sat.

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .
Method B: The "Green" Low-Epimerization Route (T3P)

Best for: Preventing


 isomerization, aliphatic amines, and easy workup (water-soluble byproducts).
Mechanism:  T3P (Propylphosphonic anhydride) forms a mixed anhydride that is highly reactive but sterically bulky, discouraging side reactions like racemization or isomerization.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: 1.1 equiv

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (preferred for green chemistry)

Protocol:

  • Setup: Combine the acid (1.0 equiv), amine (1.1 equiv), and base (3.0 equiv) in EtOAc (0.3 M).

    • Critical: Unlike HATU, T3P does not require a pre-activation step.

  • Addition: Add T3P solution (1.5 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Note: T3P kinetics are slower than HATU but cleaner.

  • Workup: Wash the organic layer with water (3x), 0.5 M HCl (to remove excess pyridine/amine), and brine. The T3P byproducts are water-soluble, often eliminating the need for chromatography.[3]

Method C: The Scalable Route (Acid Chloride)

Best for: Large scale (>10g), cost reduction, and very weak nucleophiles. Risk: Higher risk of Michael addition if base concentration is uncontrolled.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 equiv) + DMF (cat. 2-3 drops)

  • Solvent: DCM (Dichloromethane) or Toluene

  • Scavenger Base:

    
     or pyridine (added in step 2)
    

Protocol:

  • Activation: Suspend the acid in dry DCM (0.5 M) under

    
     at 0°C. Add catalytic DMF.
    
  • Chlorination: Add Oxalyl Chloride dropwise. Gas evolution (

    
    , 
    
    
    
    ) will occur. Stir at RT for 2 hours until gas evolution ceases and solution is clear.
  • Evaporation (Critical): Concentrate the mixture to dryness in vacuo to remove excess oxalyl chloride and HCl. Re-dissolve the crude acid chloride in fresh dry DCM.

  • Coupling: Add the amine (1.0 equiv) and

    
     (1.1 equiv) in DCM at 0°C .
    
    • Control: Keep temperature low (0°C) during addition to prevent Michael addition.

  • Workup: Standard aqueous wash.

Troubleshooting & Optimization

Preventing Michael Addition

The combination of the electron-withdrawing 4-fluoro group and the conjugated system makes the


-carbon susceptible to nucleophilic attack.
VariableRecommendation to Prevent 1,4-Addition
Temperature Keep the coupling step at 0°C initially. Do not heat above 40°C.
Base Avoid strong hydroxide bases. Use hindered bases like DIPEA or 2,6-Lutidine .
Stoichiometry Do not use a large excess of amine (>1.5 equiv).
Order of Addition Ensure the acid is fully activated before adding the amine (for HATU/Acid Chloride).
Preventing E/Z Isomerization

Cinnamic acid derivatives are photosensitive.

  • Light: Wrap reaction vessels in aluminum foil.

  • Reagent: Use T3P (Method B) if isomerization is observed by NMR (splitting of alkene doublets).

  • Workup: Avoid prolonged exposure to acidic aqueous layers.

Comparative Data Summary

FeatureMethod A: HATUMethod B: T3PMethod C: Acid Chloride
Yield (Typical) 85 - 95%75 - 90%80 - 95%
Reaction Time Fast (2-4 h)Slow (12-24 h)Medium (4-6 h)
Purification Column often requiredExtraction often sufficientExtraction sufficient
Isomerization Risk ModerateLowest Moderate
Cost HighMediumLowest

Visual Workflow (HATU Protocol)

HATU_Workflow Input Acid + DIPEA in DMF Activate Add HATU (Wait 5-10 min) Input->Activate Activation Couple Add Amine (Stir 2-4h) Activate->Couple Active Ester Formed Check LC-MS Check Couple->Check Check->Couple Incomplete Workup Aq. Workup (NaHCO3 Wash) Check->Workup Conversion >95%

Figure 2: Step-by-step workflow for the HATU-mediated coupling of this compound.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3][4][5][6] Organic Process Research & Development, 20(2), 140–177. Link

  • Archibald, T. G., et al. (2012). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Peptides. Organic Process Research & Development, 16, 126.
  • Bachem. (2024).[7][8] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • BenchChem. (2025).[9] Troubleshooting Reactions with Cinnamic Acid Derivatives. Link (General troubleshooting for Michael addition risks).

Sources

hydrogenation of 4-Fluoro-2-methoxycinnamic acid to hydrocinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Catalytic Hydrogenation of 4-Fluoro-2-methoxycinnamic Acid

Executive Summary & Strategic Importance

This Application Note details the protocol for the chemoselective reduction of This compound to 3-(4-Fluoro-2-methoxyphenyl)propanoic acid (Hydrocinnamic acid derivative).

Industrial Significance: This transformation is a critical intermediate step in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs), such as Osimertinib (AZD9291) . The resulting hydrocinnamic acid moiety serves as the scaffold for subsequent cyclization into indanone derivatives.

The Challenge: The primary chemical challenge is chemoselectivity . The objective is to quantitatively reduce the


-unsaturated alkene without triggering:
  • Hydrogenolysis of the Aryl-Fluorine bond (Defluorination): A common side reaction with Palladium catalysts on electron-rich aromatic rings.

  • Demethylation: Removal of the methoxy group (less likely, but possible under harsh acidic/high-temp conditions).

Reaction Engineering & Mechanistic Insight

To ensure process reliability, we utilize a heterogeneous catalytic system. The choice of catalyst and solvent is governed by the need to suppress C-F bond activation.

Catalyst Selection: The "Wet" Standard
  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% water-wet.

  • Rationale: Dry Pd/C is pyrophoric. The water-wet variant mitigates fire risk during handling. Palladium is preferred over Platinum (

    
    ) or Rhodium (
    
    
    
    ) due to cost-efficiency and high turnover frequency (TOF) for olefin reductions.
  • C-F Stability: While Pd is known to catalyze dehalogenation, the C-F bond is the strongest carbon-halogen bond (approx. 116 kcal/mol). Under mild pressures (<3 bar) and moderate temperatures (<45°C), Pd/C retains high selectivity for the alkene over the aryl fluoride.

Solvent System
  • Primary Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Solubility: The starting cinnamic acid is moderately soluble in alcohols.

  • Impact: Protic solvents facilitate hydrogen activation on the metal surface.

Reaction Scheme

ReactionScheme Substrate This compound (C10H9FO3) Reagents H2 (1-3 atm) 10% Pd/C (wet) MeOH, 25-40°C Substrate->Reagents Product 3-(4-Fluoro-2-methoxyphenyl)propanoic Acid (Hydrocinnamic Acid) Reagents->Product >98% Yield Selective C=C Reduction

Figure 1: Reaction pathway for the selective hydrogenation.

Detailed Experimental Protocol

Safety Warning: Palladium on carbon is pyrophoric when dry. Always handle wet. Methanol is flammable and toxic. Hydrogen gas is explosive. Ensure all equipment is grounded.

Materials
ComponentSpecificationRole
This compound>98% PuritySubstrate
10% Pd/C50% Water-wet, Degussa TypeCatalyst
MethanolHPLC GradeSolvent
Hydrogen (

)
UHP Grade (99.999%)Reagent
Celite® 545Filter AidPurification
Step-by-Step Procedure (Lab Scale: 10g Batch)
  • Inerting: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar and a gas inlet adapter. Purge the flask with Nitrogen (

    
    ) for 5 minutes.
    
  • Substrate Loading: Charge This compound (10.0 g, 51.0 mmol) into the flask.

  • Solvent Addition: Add Methanol (100 mL, 10 volumes). Stir until the solid is mostly suspended or dissolved.

  • Catalyst Addition (CRITICAL):

    • Stop stirring temporarily.

    • Under a gentle flow of

      
      , carefully add 10% Pd/C (50% wet)  (1.0 g, 10 wt% loading relative to substrate).
      
    • Note: Adding catalyst to a solvent vapor-rich flask without inert gas flow can ignite the vapors.

  • Hydrogen Introduction:

    • Seal the system.

    • Perform three "Purge Cycles": Vacuum the flask lightly, then backfill with

      
      .
      
    • Switch the inlet to a Hydrogen balloon (approx. 1 atm) or a low-pressure regulator set to 1-2 bar.

    • Purge the headspace with

      
       for 30 seconds.
      
  • Reaction: Stir vigorously (800 RPM) at 25°C - 30°C .

    • Monitoring: Monitor reaction progress via HPLC or TLC (Mobile Phase: 50:50 Ethyl Acetate/Hexane). The starting material (cinnamic acid) will disappear, and a more polar spot (hydrocinnamic acid) will appear.

    • Time: Reaction is typically complete within 2–4 hours.

  • Workup:

    • Once complete, replace

      
       source with 
      
      
      
      and purge the system for 5 minutes.
    • Prepare a sintered glass funnel with a pad of Celite 545 .

    • Filter the reaction mixture through the Celite pad to remove the Pd/C.

    • Wash the filter cake with fresh Methanol (2 x 20 mL).

    • Safety: Do not suck the filter cake dry; keep it wet with solvent to prevent the catalyst from igniting. Transfer used catalyst immediately to a water-filled waste container.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotovap) at 40°C to yield a white to off-white solid.

Workflow Logic

Workflow Start Start: 10g Substrate Dissolution Dissolve in MeOH (Inert Atmosphere) Start->Dissolution CatAdd Add 10% Pd/C (Wet) Under N2 Flow Dissolution->CatAdd H2Purge Cycle Vacuum/N2 Introduce H2 (Balloon) CatAdd->H2Purge Reaction Stir 2-4h @ 25-30°C Monitor via HPLC H2Purge->Reaction Check SM Consumed? Reaction->Check Check->Reaction No Filter Filter through Celite (Remove Pd/C) Check->Filter Yes Concentrate Evaporate Solvent (40°C, Vacuum) Filter->Concentrate Final Product: Hydrocinnamic Acid Yield >95% Concentrate->Final

Figure 2: Operational workflow for the hydrogenation process.

Quality Control & Data Analysis

Expected Analytical Data
  • Yield: >95% (Quantitative conversion is typical).

  • Appearance: White crystalline solid.[1]

  • HPLC Purity: >98.5% (Area %).[2][3][4]

  • 1H NMR (DMSO-d6):

    • Disappearance of olefinic doublets at

      
       6.5–7.8 ppm.
      
    • Appearance of two triplets (or multiplets) at

      
       2.5–3.0 ppm corresponding to the ethylene bridge (
      
      
      
      ).
Solvent Screening Data (Optimization)

The following table summarizes the optimization of solvent effects on reaction rate and selectivity.

SolventTemp (°C)Pressure (bar)Time (h)Conversion (%)Defluorination (%)
Methanol 25 1 2.5 >99 <0.1
Ethanol2513.5>99<0.1
THF4036.0950.5
Ethyl Acetate25112.080<0.1

Interpretation: Methanol provides the fastest kinetics due to high hydrogen solubility and substrate compatibility. Higher temperatures/pressures (as seen in THF) increase the risk of defluorination.

Troubleshooting & Critical Process Parameters (CPP)

  • Slow Reaction Rate:

    • Cause: Poisoned catalyst (Sulphur or amines in substrate) or poor mass transfer.

    • Fix: Increase stirring speed (gas-liquid induction is rate-limiting). Ensure substrate is free of thio-impurities.

  • Defluorination Observed (>0.5%):

    • Cause: "Hot spots" on catalyst or pressure too high.

    • Fix: Reduce temperature to 20°C. Reduce H2 pressure to 1 atm (balloon). Add 1% Acetic Acid to the solvent to protonate any potential anionic species that favor elimination.

  • Filtration Difficulties:

    • Cause: Fine catalyst particles clogging filter.

    • Fix: Use a double layer of Celite or upgrade to a 0.45-micron PTFE membrane filter.

References

  • AstraZeneca AB. (2013). Chemical Process for the Preparation of Osimertinib Intermediates.[2][3][4][5] WO Patent 2013014448.

  • Asian Journal of Chemistry. (2020). Catalytic Hydrogenation of Cinnamic Acid Derivatives. Asian J. Chem., 32(3), 645-650.

  • Evonik Industries. (2022). Application Guide: Heterogeneous Precious Metal Catalysts for Hydrogenation.

  • Voulgari, P., et al. (2025). Optimized synthetic protocol for the preparation of Osimertinib. ResearchGate.[6]

Sources

Troubleshooting & Optimization

Technical Support Center: Palladium Remediation in Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Remediation of Palladium (Pd) from Heck/Suzuki Couplings of Cinnamic Acid Derivatives[1]

Welcome & Regulatory Context

Welcome to the technical support hub. You are likely here because your Heck or Suzuki coupling yielded the desired cinnamic acid derivative, but the residual palladium levels are exceeding ICH Q3D guidelines (typically <10 ppm for oral dosage).

The Specific Challenge with Cinnamic Acid: Unlike neutral molecules, cinnamic acid derivatives possess a carboxylic acid moiety (


).[1] This presents two unique remediation challenges:
  • Coordination: The carboxylate anion can act as a ligand, stabilizing Pd species in solution and resisting removal by mild adsorbents.[1]

  • Solubility: Traditional aqueous washes often fail because the Pd-cinnamate complex partitions into the organic phase (if acidic) or the aqueous phase (if basic), often mimicking the phase behavior of your product.[1]

Diagnostic Workflow (Decision Matrix)

Before selecting a reagent, use this logic flow to determine the most appropriate remediation strategy based on your current Pd load and process scale.

Pd_Removal_Decision_Tree Start START: Initial Pd Level? High High (>1000 ppm) Visible Black/Grey Start->High Low Low (<500 ppm) Solution is Clear/Amber Start->Low Colloidal Is it Colloidal? (Does it clog 0.45µm filters?) High->Colloidal Scavenger Step 2: Functionalized Silica (Polishing to <10 ppm) Low->Scavenger Carbon Step 1: Activated Carbon (Bulk Removal) Colloidal->Carbon No Celite Hot Filtration via Celite (Remove Particulates) Colloidal->Celite Yes Carbon->Scavenger If Pd > 50 ppm Celite->Carbon Cryst Crystallization (Risk of Pd inclusion) Scavenger->Cryst Final Polish

Figure 1: Decision matrix for selecting the primary purification workflow.[1] High initial loads require bulk removal before expensive scavengers are used.[1]

Scavenger Selection Guide

Not all scavengers work for acidic substrates. Amines can form salts with cinnamic acid, leading to yield loss.[1] Thiols are generally preferred.[1]

Scavenger TypeActive MoietyMechanismSuitability for Cinnamic AcidProsCons
Activated Carbon Graphene/Pore structurePhysisorption (Non-specific)Medium Cheap; removes bulk Pd.[1]Non-specific; absorbs product (yield loss); messy handling.[1]
SiliaMetS® Thiol -SH (Mercapto)Chemisorption (Ligand Exchange)High High affinity for Pd(II); no interaction with -COOH.[1]Higher cost; requires filtration step.
SiliaMetS® TMT Trithio-cyanuric acidChemisorption (Chelation)Very High Best for Pd(0); extremely high stability; does not scavenge acid.[1]Expensive; slower kinetics than simple thiols.
L-Cysteine Amino acidChelation & Phase TransferHigh "Green" chemistry; water-soluble wash.[1]Requires phase separation optimization; pH sensitive.[1]
Diamine/Amine -NH2 / -NH-CoordinationLow Good for neutral Pd, but incompatible with cinnamic acid (salt formation).[1]High risk of product loss on silica.
Standard Operating Procedures (Protocols)
Protocol A: The "Gold Standard" (Thiol-Silica Scavenging)

Best for: High-value intermediates where yield is critical.[1]

  • Preparation: Dissolve the crude cinnamic acid derivative in a solvent where it is soluble (THF, EtOAc, or MeOH). Avoid DCM if possible (slower kinetics).[1]

  • Loading: Add SiliaMetS® Thiol (or equivalent mercaptopropyl silica).[1]

    • Calculation: 4–10 molar equivalents relative to the residual Pd content (not the catalyst used). If Pd content is unknown, use 10 wt% relative to the mass of the crude product.[1]

  • Incubation: Stir at 50–60°C for 4 hours .

    • Why Heat? Cinnamic acid derivatives are often bulky. Heat increases the kinetic energy, allowing Pd to diffuse into the silica pores and exchange ligands with the thiol.[1]

  • Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane) to remove the silica.[1]

  • Wash: Wash the filter cake with the reaction solvent to recover any entrained product.[2]

  • Analysis: Evaporate a small aliquot and test for Pd (ICP-MS).

Protocol B: The "Green Wash" (L-Cysteine Extraction)

Best for: Large-scale batches where silica costs are prohibitive.[1]

  • Preparation: Dissolve crude product in a water-immiscible solvent (e.g., Ethyl Acetate or 2-MeTHF).

  • Reagent: Prepare a 10-20% (w/v) aqueous solution of L-Cysteine .

  • Extraction: Add the L-Cysteine solution to the organic layer (Ratio 1:1 v/v).[1]

  • Conditions: Heat the biphasic mixture to 40-50°C and stir vigorously for 1-2 hours.

    • Mechanism:[3] L-Cysteine is water-soluble but has a high affinity for Pd.[1] It abstracts Pd from the organic phase (stripping it from the cinnamic acid) and pulls it into the aqueous phase.

  • Separation: Cool to room temperature. Separate the layers. The Pd will be in the aqueous layer (often turning it yellow/orange).

  • Repeat: Repeat if necessary.

  • Workup: Wash the organic layer with brine, dry over Na2SO4, and concentrate.[1]

Troubleshooting & FAQs

Q: My product is turning grey/black during crystallization. Why? A: This indicates "Colloidal Palladium" (Pd nanoparticles).[1]

  • The Cause: As the cinnamic acid crystallizes, the solubility of the solution changes, forcing Pd(0) clusters to precipitate nucleating on your crystals.[1]

  • The Fix: You must perform a Hot Filtration through Celite before crystallization. If that fails, treat with Activated Carbon (Darco KB-B) at 60°C for 1 hour prior to crystallization.

Q: I used an amine-based scavenger and lost 40% of my yield. A: You likely formed an ammonium cinnamate salt.[1]

  • The Science: The basic amine on the silica reacted with your carboxylic acid product. The salt stayed bound to the silica.

  • The Fix: Switch to Thiol (SH) or TMT scavengers, which are non-basic.[1] If you must use the amine scavenger, wash the silica cake with a slightly acidic solvent (e.g., EtOAc with 1% Acetic Acid) to break the salt and recover your product.[1]

Q: The scavenger isn't working; Pd levels remain >500 ppm. A: Check your solvent system.

  • Diagnosis: If you are using highly coordinating solvents (like DMSO or DMF) or strong ligands (like Phosphines) in the reaction, the Pd binds to them more tightly than to the scavenger.[1]

  • The Fix: Perform a solvent swap to a non-coordinating solvent (e.g., Toluene, EtOAc) before adding the scavenger.[1] Alternatively, increase temperature to 70°C to overcome the activation energy of ligand exchange.[1]

References
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[1][4][5][6] Advanced Synthesis & Catalysis, 346(8), 889–900.[1][4][6] [1]

  • ICH Expert Working Group. (2019). ICH Q3D(R1) Guideline for Elemental Impurities. International Council for Harmonisation.

  • SiliCycle Inc. (2022).[1] Metal Scavenging Solutions: SiliaMetS® Application Notes. SiliCycle Technical Documentation.

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205.[1] [1]

Sources

optimizing reaction temperature for fluorinated cinnamic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Temperature for Knoevenagel-Doebner Condensation Ticket ID: #F-CIN-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Thermal Landscape

You are likely encountering issues with yield reproducibility or purity when synthesizing fluorinated cinnamic acids. The central challenge in this synthesis is the Thermal Decoupling of the two distinct mechanistic steps involved in the Knoevenagel-Doebner reaction:

  • Aldol-type Condensation: Reversible, exothermic, favored by mild temperatures.

  • Decarboxylation: Irreversible, endothermic, kinetically demanding (requires high activation energy).

The Fluorine Factor: The presence of a fluorine atom on the benzaldehyde ring significantly alters the electronic landscape. Fluorine is a strong Electron Withdrawing Group (EWG).

  • Advantage: It makes the carbonyl carbon highly electrophilic, accelerating Step 1.

  • Risk: It increases the acidity of the alpha-protons in the product, making the final alkene susceptible to polymerization or nucleophilic attack (Michael addition) at high temperatures, leading to "tarry" byproducts.

Mechanism & Temperature Logic (Visualized)

To troubleshoot, you must visualize where your reaction is stalling.

ReactionPathway Start Fluorobenzaldehyde + Malonic Acid Inter Benzylidene Malonic Acid (Intermediate) Start->Inter Step 1: Condensation (Fast, Rev., <80°C) Inter->Start Reversion (If H2O not removed) Transition Transition State (Cyclic) Inter->Transition Step 2: Activation (Requires Heat >90°C) Product Fluorocinnamic Acid (Target) Transition->Product Decarboxylation (-CO2, Irreversible) Side Polymer/Tar Product->Side Overheating (>140°C or prolonged)

Figure 1: The reaction coordinate showing the energy barrier at the decarboxylation step.

Troubleshooting Guide (FAQ Format)

Issue 1: "I see high conversion of aldehyde, but the product precipitates as a di-acid intermediate."
  • Diagnosis: Thermal Insufficiency (Decarboxylation Failure). The Knoevenagel condensation has occurred, forming the benzylidene malonic acid intermediate. However, the system lacks the thermal energy to overcome the activation barrier for decarboxylation.

  • The Fix:

    • Temperature: Ensure the internal reaction temperature reaches at least 90°C (preferably 100-115°C).

    • Solvent Switch: If using Ethanol (bp 78°C), you are capped below the activation energy. Switch to Toluene (bp 110°C) or DMF (bp 153°C).

    • Catalyst: Add a trace of Piperidine. It facilitates the formation of the specific carboxylate salt required for the decarboxylation transition state.

Issue 2: "My reaction mixture turns into a black, insoluble tar."
  • Diagnosis: Thermal Runaway / Polymerization. Fluorinated styrenes (the core of your product) are prone to radical polymerization. Excessive heat (>130°C) or prolonged reflux triggers this.

  • The Fix:

    • Radical Scavenger: Add 1-2 mg of Hydroquinone or BHT to the reaction mixture to inhibit radical polymerization.

    • Reduce Temp: Cap your oil bath at 115°C.

    • Atmosphere: Ensure a strict Nitrogen/Argon blanket. Oxygen promotes radical formation.

Issue 3: "I am getting a mixture of cis (Z) and trans (E) isomers."
  • Diagnosis: Kinetic vs. Thermodynamic Control. Lower temperatures often trap the kinetic product (Z-isomer).

  • The Fix:

    • Thermodynamic Push: Trans-cinnamic acid is the thermodynamic product. Increasing the reflux time (not necessarily temperature) allows the isomerization to the more stable E-form.

    • Solvent Choice: Pyridine promotes the E-isomer via specific base-catalyzed equilibration.

Optimized Protocols

Protocol A: The "Classical" Robust Method (High Purity)

Best for: Large scale (>10g), high purity requirements.

  • Reagents: 4-Fluorobenzaldehyde (1.0 eq), Malonic Acid (1.2 eq), Pyridine (3.0 eq), Piperidine (0.1 eq).

  • Workflow:

    • Dissolve aldehyde and malonic acid in Pyridine.

    • Add Piperidine catalyst.[1]

    • Step 1 (Condensation): Stir at 80°C for 1 hour . (Allows condensation without stressing the substrate).

    • Step 2 (Decarboxylation): Ramp temperature to 115°C (Reflux) . Hold for 3-5 hours until CO2 evolution ceases.

    • Workup: Pour into ice-cold HCl (1M) to precipitate the acid. Recrystallize from Ethanol/Water.

Protocol B: Microwave-Assisted Green Method (High Throughput)

Best for: Library synthesis, screening, rapid optimization.

  • Reagents: Fluorobenzaldehyde (1.0 eq), Malonic Acid (1.2 eq), Ammonium Acetate (0.1 eq).

  • Solvent: Solvent-free (or minimal Ethanol).

  • Workflow:

    • Mix reagents in a microwave-safe vial.

    • Program:

      • Ramp: 2 mins to target.

      • Hold: 100°C for 5-10 minutes .

      • Power: Max 300W (Dynamic).

    • Why this works: Microwave irradiation provides direct dielectric heating to the polar intermediates, accelerating the decarboxylation step significantly (minutes vs hours) before side reactions can occur [1, 2].

Comparative Data: Temperature vs. Yield

Data derived from meta-analysis of Knoevenagel optimizations for electron-deficient aldehydes.

Substrate (F-Position)Temp (°C)Time (h)Yield (%)Dominant Issue at Non-Optimal Temp
4-Fluoro (Para) 80°C645%Incomplete Decarboxylation
4-Fluoro (Para) 110°C 3 92% Optimal
4-Fluoro (Para) 150°C260%Tarry polymerization
2-Fluoro (Ortho) 110°C585%Steric hindrance requires longer time
2-Fluoro (Ortho) 120°C 4 89% Optimal (Higher energy barrier)

Decision Logic for Optimization

Use this flow to determine your next experimental move.

OptimizationLogic Start Start Optimization CheckState Check Reaction State (TLC/LCMS) Start->CheckState Intermed Intermediate Present? (Benzylidene Malonate) CheckState->Intermed Tar Dark/Tarry Product? Intermed->Tar No Action1 Increase Temp to 115°C Switch to Toluene/Pyridine Intermed->Action1 Yes (Stalled) Action2 Decrease Temp to 90°C Add Radical Inhibitor Tar->Action2 Yes Action3 Increase Time Check Catalyst Load Tar->Action3 No (Low Conversion)

Figure 2: Troubleshooting decision tree for reaction optimization.

References

  • Van Schijndel, J., et al. (2017). "The green Knoevenagel condensation: solvent-free condensation of benzaldehydes."[2] Green Chemistry Letters and Reviews. Available at: [Link]

  • Kolahdoozan, M., et al. (2011). "Effects of different temperatures on Knoevenagel condensation." ResearchGate. Available at: [Link]

  • Belanger, A.P., et al. (2011).[3][4] "Microwave-assisted radiosynthesis of [18F]fluorinated fatty acid analogs." Nuclear Medicine and Biology. Available at: [Link]

  • Master Organic Chemistry. (2022). "Decarboxylation of Malonic Acid Derivatives." Available at: [Link]

Sources

purification of 4-Fluoro-2-methoxycinnamic acid from starting aldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 4-Fluoro-2-methoxycinnamic acid

Ticket ID: CHEM-PUR-4F2M-CIN Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are attempting to isolate This compound from a Knoevenagel condensation involving 4-Fluoro-2-methoxybenzaldehyde and malonic acid.[1]

The primary challenge in this synthesis is not the reaction itself, but the separation of the highly crystalline product from the unreacted lipophilic aldehyde and the removal of trace oligomers that cause "oiling out."

This guide prioritizes a Chemo-Selective Acid/Base Extraction over simple recrystallization.[1] Relying solely on recrystallization often fails because the aldehyde impurity co-precipitates, leading to a sticky, impure solid.

Module 1: The "Golden Route" Protocol

Use this Standard Operating Procedure (SOP) to ensure maximum purity before attempting troubleshooting.

1.1 The Reaction (Knoevenagel Condensation) [2][3][4][5][6]
  • Reagents: 4-Fluoro-2-methoxybenzaldehyde (1.0 eq), Malonic Acid (1.5 eq).[1]

  • Solvent/Base: Pyridine (5.0 eq) with catalytic Piperidine (0.1 eq).[1]

  • Condition: Reflux (90–100°C) for 2–4 hours.[1]

  • Monitoring: TLC (Hexane:EtOAc 7:3). Look for the disappearance of the aldehyde spot.

1.2 The Critical Workup (Purification by Chemistry, Not Just Physics)

Do not skip the base-wash steps. This is where the purification happens.

  • Quench: Pour the reaction mixture into excess ice-cold dilute HCl (pH < 2) to precipitate the crude acid.

  • Filtration: Collect the crude solid. Note: This solid contains trapped aldehyde.

  • The "Purification Switch" (Acid/Base Extraction):

    • Dissolve the crude solid in saturated aqueous Sodium Bicarbonate (NaHCO₃) .

    • Mechanism:[6] The cinnamic acid converts to its water-soluble sodium salt.[1] The aldehyde remains neutral and insoluble.

  • The Wash: Extract this aqueous solution 2x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Result: The organic layer holds the impurities (aldehyde). The aqueous layer holds your product. Discard the organic layer.

  • Precipitation: Slowly acidify the aqueous layer with 6M HCl to pH 1–2 while stirring vigorously.

    • Result: Pure this compound precipitates as a white solid.[1]

1.3 Data Table: Physical Properties & Solubility
ParameterThis compound4-Fluoro-2-methoxybenzaldehyde
State Solid (Crystalline)Solid/Oil (Low melting point)
pKa ~4.5 (Carboxylic Acid)Neutral (No acidic proton)
Solubility (Water) Insoluble (Soluble at pH > 8)Insoluble
Solubility (EtOAc) SolubleSoluble
Solubility (NaHCO₃) Soluble (Forms Salt)Insoluble
Module 2: Troubleshooting Dashboard

Identify your specific failure mode below.

Issue A: The product is oiling out or sticky. [7]
  • Cause: Presence of unreacted aldehyde or solvent entrapment. The aldehyde acts as a "solvent," preventing the crystal lattice of the acid from forming.

  • Solution: You likely skipped or rushed the NaHCO₃ wash (Step 3 in Module 1).

    • Fix: Redissolve the sticky mass in 10% NaHCO₃. Filter off any insoluble oil. Wash the aqueous layer with DCM. Re-acidify.

Issue B: The solid is yellow/brown instead of off-white.
  • Cause: Polymerization of the pyridine/piperidine or oxidation of the phenol/methoxy group.

  • Solution: Activated Charcoal Treatment.

    • Fix: During the NaHCO₃ step (when the product is dissolved in water), add 5% w/w Activated Carbon. Stir for 15 mins. Filter through Celite. Then acidify.

Issue C: Low Yield after Acidification.
  • Cause: Incomplete precipitation or decarboxylation.

  • Solution:

    • Check pH: Ensure the final pH is < 2. Cinnamic acids have pKa ~4.5; at pH 4, 50% is still soluble.

    • Avoid Heat: Do not boil the acidic solution. Substituted cinnamic acids can decarboxylate to styrenes (losing CO₂) if heated extensively in strong acid.

Module 3: Visual Workflows
3.1 Purification Logic Flow

This diagram illustrates the separation of the target acid from the aldehyde impurity based on pKa differences.

PurificationWorkflow Start Crude Reaction Mixture (Acid + Aldehyde + Base) Quench Quench in HCl (Precipitate Crude Solid) Start->Quench Dissolve Dissolve in sat. NaHCO3 (pH ~8.5) Quench->Dissolve Filter solid first Separation Partitioning Step Dissolve->Separation OrgLayer Organic Wash (EtOAc) Contains: ALDEHYDE Separation->OrgLayer Impurities AqLayer Aqueous Layer Contains: PRODUCT (Salt) Separation->AqLayer Target Molecule Acidify Acidify with HCl to pH 1 AqLayer->Acidify FinalProduct Pure this compound (Precipitate) Acidify->FinalProduct

Caption: The "Purification Switch" relies on converting the acid to a water-soluble salt, leaving the aldehyde in the organic wash.[1]

3.2 Troubleshooting Decision Tree

Use this to determine the correct corrective action for your specific observation.

TroubleshootingTree Observation Observation Oily Product is Oily/Sticky Observation->Oily Color Product is Brown/Yellow Observation->Color Yield Low Yield Observation->Yield Action1 Perform NaHCO3 Wash (Remove Aldehyde) Oily->Action1 Action2 Charcoal Filtration (While in NaHCO3) Color->Action2 Action3 Check pH < 2 Check for Decarboxylation Yield->Action3

Caption: Diagnostic tree linking physical observations to specific purification interventions.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I just recrystallize the crude solid from Ethanol? A: We strongly advise against this as a first step. While cinnamic acids recrystallize well from Ethanol/Water (1:1 or 2:1), the starting aldehyde is also somewhat soluble in hot ethanol. If the aldehyde content is high (>5%), it will "oil out" upon cooling, trapping your product. Always perform the NaHCO₃ extraction first , then recrystallize the final white solid if ultra-high purity (>99.5%) is required.

Q2: Why use Malonic Acid instead of a Wittig reagent? A: The Knoevenagel condensation with Malonic acid is generally preferred for industrial scalability because it is more atom-economical and the reagents are cheaper. Furthermore, the Knoevenagel reaction is highly trans-selective (E-isomer), which is typically the bioactive isomer required for downstream drug development [1].

Q3: My product smells like almonds/marzipan. Is this normal? A: No. A sweet, almond-like odor indicates the presence of residual benzaldehyde derivative. The pure acid should be odorless or have a faint balsamic scent. If it smells like almonds, repeat the NaHCO₃ wash immediately.

Q4: What is the pKa logic behind the separation? A:

  • This compound: pKa ≈ 4.[1]5. At pH 8.5 (NaHCO₃), it is >99% deprotonated (ionized/soluble).

  • Aldehyde: No acidic proton. It remains neutral and lipophilic at any pH. This difference of infinite pKa units is what makes the acid/base extraction so robust [2].

References
  • Royal Society of Chemistry. Synthesis of cinnamic acids via Knoevenagel condensation.[5] New Journal of Chemistry. Available at: [Link]

Sources

Technical Support Center: Cinnamic Acid Derivatives Stability & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Polymerization & Dimerization Side Reactions

Audience: Organic Chemists, Process Engineers, and Drug Development Scientists.

Introduction: The Stability Paradox

Welcome. If you are accessing this guide, you are likely facing yield losses, insoluble precipitates, or "gelling" during the synthesis or purification of cinnamic acid derivatives.

As Senior Application Scientists, we often see researchers treat all alkene instability as "polymerization." However, with cinnamates (


-unsaturated carbonyls), you are fighting two distinct enemies with opposing triggers:
  • Radical Polymerization: Driven by heat and initiators (solution phase).

  • [2+2] Photocycloaddition: Driven by light and crystal packing (solid state).

This guide deconstructs these mechanisms and provides self-validating protocols to resolve them.

Module 1: Thermal Polymerization (The Distillation Hazard)

Issue: The reaction mixture turns into a viscous gel or tar during high-vacuum distillation or high-temperature coupling (e.g., Heck reaction).

The Mechanism: The Oxygen/Inhibitor Paradox

A common error is the rigorous exclusion of oxygen when using phenolic inhibitors like MEHQ (Monomethyl ether hydroquinone) . Unlike standard radical traps, MEHQ is not effective against carbon-centered radicals (


). It specifically targets peroxy radicals (

).

The Critical Insight: If you run a distillation under strict Nitrogen/Argon without trace oxygen, MEHQ cannot function, and your cinnamate will polymerize.

Mechanism Diagram: Radical Propagation vs. Inhibition

RadicalMechanism Initiator Heat/Initiator Monomer Cinnamate Monomer Initiator->Monomer Initiation CRad Carbon Radical (R•) Monomer->CRad Polymer Polymer Chain (Gelling) CRad->Polymer Propagation (Anaerobic) Peroxy Peroxy Radical (ROO•) CRad->Peroxy + O₂ (Fast) O2 Dissolved O₂ Safe Stable Non-Radical Product Peroxy->Safe + MEHQ (Termination) MEHQ MEHQ Inhibitor

Caption: Figure 1. The "Oxygen Paradox." Phenolic inhibitors (MEHQ) require the formation of peroxy radicals to terminate chains.[1][2] In total absence of oxygen, polymerization proceeds unchecked.

Troubleshooting Q&A

Q: I am distilling cinnamyl ester at 180°C under vacuum. I added MEHQ, but it still polymerized. Why? A: You likely starved the system of oxygen.

  • Corrective Action: Use an Air Bleed (capillary leak) rather than inert gas during vacuum distillation. The target is to maintain ~1-2% dissolved oxygen levels, which activates the MEHQ but is too low to cause significant oxidative degradation (yellowing).

Q: My product requires strictly anaerobic conditions (e.g., Pd-catalyzed cross-coupling). What inhibitor should I use? A: Switch to Phenothiazine (PTZ) .

  • Reasoning: PTZ functions via an anaerobic mechanism (electron transfer/radical scavenging) that does not require oxygen. It is the gold standard for high-temperature, oxygen-sensitive cinnamate chemistry.

Module 2: Photodimerization (The Storage Hazard)

Issue: Your white crystalline cinnamic acid derivative turned yellow and became insoluble in its standard solvent after sitting on the bench.

The Mechanism: [2+2] Cycloaddition

This is not polymerization. It is the formation of Truxillic (head-to-tail) or Truxinic (head-to-head) acid dimers.[3] This reaction is topochemical , meaning it is controlled by the crystal lattice packing (Schmidt Criteria). It occurs when alkene bonds in the crystal are aligned parallel and within ~4 Å of each other.

Mechanism Diagram: Photochemical Dimerization

PhotoDimer UV UV Light (λ > 300nm) Crystal Crystalline Cinnamate (Parallel Packing < 4Å) UV->Crystal Excited Excited State (π-π*) Crystal->Excited Absorption Dimer Cyclobutane Dimer (Truxillic/Truxinic Acid) Excited->Dimer [2+2] Cycloaddition Solubility Result: Insoluble in EtOH/Ether High Melting Point Dimer->Solubility

Caption: Figure 2. Solid-state dimerization. Unlike radical polymerization, this process stops at the dimer stage and is driven by crystal alignment and light exposure.

Troubleshooting Q&A

Q: Can I reverse the dimerization to recover my monomer? A: Yes, unlike radical polymers, these dimers are often thermally reversible.

  • Protocol: "Cracking" the dimer. Heat the dimer to its melting point (often >200°C) or reflux in a high-boiling solvent (e.g., dichlorobenzene). The cyclobutane ring is strained and will revert to two equivalents of monomer [1].

Q: How do I remove dimers from my batch? A: Exploit solubility differences.

  • Fact: Truxillic/Truxinic dimers are significantly less soluble in ethanol, ether, and benzene than their cinnamic monomer counterparts [2].

  • Protocol: Perform a cold wash or recrystallization using Ethanol. The monomer will dissolve; the dimer will remain as an insoluble solid (filter it off).

Module 3: Experimental Protocols

Protocol A: Inhibitor Selection & Removal

Use this table to select the correct inhibitor for your process step.

InhibitorTypeBest ForRemoval Protocol
MEHQ (4-Methoxyphenol)PhenolicStorage, Transport, Aerobic DistillationBase Wash: Wash organic phase with 5% NaOH or Na₂CO₃ (MEHQ forms water-soluble phenolate).
BHT (Butylated hydroxytoluene)PhenolicLong-term storage (Less volatile than MEHQ)Recrystallization: BHT is non-acidic and hard to wash out. Requires crystallization of product.
PTZ (Phenothiazine)AmineAnaerobic High-Temp Reactions (Heck, Distillation)Acid Wash: Wash organic phase with 1M HCl (PTZ forms water-soluble salt).
Hydroquinone PhenolicOlder processes (Not recommended: causes discoloration)Base Wash: 5% NaOH. Note: Oxidation products are highly colored (brown/black).
Protocol B: Vacuum Distillation with Air Bleed (For MEHQ Systems)

Essential for preventing polymerization during purification of volatile cinnamates (e.g., Methyl Cinnamate).

  • Setup: Equip the distillation flask with a Claisen adapter.

  • Bleed Insertion: Insert a glass capillary tube into the main neck, extending below the surface of the liquid.

  • Control: Connect the top of the capillary to a needle valve or pinch clamp.

  • Operation: Apply vacuum. Adjust the needle valve to allow a tiny stream of air bubbles to pass through the liquid.

    • Target: Vacuum pressure should rise slightly (e.g., from 0.5 mmHg to 2.0 mmHg).

    • Effect: The oxygen in the bubbles activates the MEHQ inhibitor continuously throughout the hot liquid [3].

References

  • Cohen, M. D., & Schmidt, G. M. J. (1964).[4] Topochemistry. Part I. A Survey of the Photochemistry of Cinnamic Acid Derivatives. Journal of the Chemical Society, 1996-2000.

  • Cayman Chemical. (2013).[5]

    
    -Truxillic Acid Product Information & Solubility Data. 
    
  • ChemicalBook. (2019). Inhibiting action of 4-Methoxyphenol (MEHQ) for Acrylic Monomers.[6]

  • Yagci, B. B., et al. (2023). Access to Symmetrical and Unsymmetrical Cyclobutanes via Template-Directed [2+2]-Photodimerization Reactions of Cinnamic Acids.[7] Synthesis.

  • Fluoryx Labs. (2020). The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing.[1][2][6]

Sources

Technical Support Center: Minimizing Defluorination Byproducts in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine can enhance metabolic stability, binding affinity, and bioavailability.[1][2] However, the synthesis of these valuable compounds is often plagued by the unintended cleavage of C-F bonds, leading to defluorinated byproducts. This not only reduces the yield of the target molecule but also complicates purification, consuming valuable time and resources. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and minimizing defluorination during synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding defluorination.

Q1: What is defluorination and why is it a significant problem?

A: Defluorination is the cleavage of a carbon-fluorine (C-F) bond in a molecule, replacing the fluorine atom with another atom, typically hydrogen (hydrodefluorination or protodefluorination). The C-F bond is the strongest single bond to carbon, yet it can be susceptible to cleavage under various synthetic conditions. This side reaction is problematic because it leads to the formation of impurities that are often structurally similar to the desired product, making separation difficult and lowering the overall process efficiency.

Q2: What are the primary causes of defluorination during my reaction?

A: Defluorination can be triggered by several factors, often acting in concert. The most common culprits include:

  • Harsh Reaction Conditions: High temperatures and prolonged reaction times increase the likelihood of C-F bond cleavage.

  • Strong Bases or Nucleophiles: Potent bases or nucleophiles can attack the fluorinated aromatic ring or participate in mechanisms that facilitate fluoride elimination.[3]

  • Catalyst Systems: In metal-catalyzed reactions, particularly with palladium, the catalyst itself can mediate defluorination pathways.[4][5] The choice of ligand is critical in these systems.

  • Protic Solvents/Reagents: Sources of protons (like water or alcohols) can lead to hydrodefluorination, especially in the presence of a suitable catalyst or base.[4]

Q3: My reaction is a Palladium-catalyzed cross-coupling. How can I minimize defluorination?

A: This is a very common issue. Key parameters to control are:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands. These ligands can accelerate the desired reductive elimination step to form the C-C or C-N bond, outcompeting the pathways that lead to defluorination.

  • Base Selection: Opt for weaker bases (e.g., K₃PO₄, Cs₂CO₃) instead of strong bases like alkoxides (e.g., NaOtBu). The base can play a role in catalyst decomposition and protodefluorination pathways.

  • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Water Content: Ensure your solvent and reagents are anhydrous, as water can be a hydrogen source for hydrodefluorination.[4]

Q4: I am performing a Nucleophilic Aromatic Substitution (SNAr) on a fluoroaromatic. How can I prevent unwanted side reactions?

A: In SNAr, the fluoride is the intended leaving group. However, if other reactive sites are present, or if the conditions are too harsh, defluorination of other C-F bonds can occur.

  • Substrate Activation: SNAr works best when the aromatic ring is electron-deficient, meaning it has strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group.[6] This electronic activation allows the reaction to proceed under milder conditions, reducing byproduct formation.

  • Nucleophile Strength: Use the mildest nucleophile that is effective. Overly strong or basic nucleophiles can lead to side reactions.

  • Temperature Control: As with other reaction types, use the lowest effective temperature. For highly activated systems, reactions can often be run successfully at or even below room temperature.[7]

Section 2: Troubleshooting Guide & In-Depth Analysis

This section provides a more detailed, scenario-based approach to resolving persistent defluorination issues.

Scenario 1: Significant Defluorination in a Suzuki-Miyaura Coupling

Problem: You are attempting to couple an electron-deficient fluoroaryl bromide with a boronic acid and are observing a significant amount of the hydrodefluorinated aryl starting material alongside a smaller amount of the desired biaryl product.

Analysis: In palladium-catalyzed cross-coupling, defluorination often arises from a competing reaction pathway. The key intermediate, an arylpalladium(II) complex, can undergo several transformations. While the desired path is transmetalation followed by reductive elimination, side reactions like protodefluorination can occur, especially if the catalyst system is not optimized. Water is a common hydrogen source for this side reaction.[4]

Troubleshooting Workflow

G start High Defluorination in Suzuki Coupling ligand Step 1: Ligand Optimization (Bulky, Electron-Rich) start->ligand Initial Check base Step 2: Base Selection (Weaker, Anhydrous) ligand->base If no improvement temp Step 3: Temperature Control (Lower Temperature) base->temp If no improvement solvent Step 4: Solvent & Reagent Purity (Anhydrous Conditions) temp->solvent If no improvement success Defluorination Minimized solvent->success If successful fail Problem Persists: Re-evaluate Substrate/Catalyst solvent->fail If still failing

Caption: Troubleshooting workflow for Suzuki coupling defluorination.

Detailed Solutions & Protocols

1. Ligand Selection: The choice of phosphine ligand is paramount. Ligands that are both sterically bulky and electron-rich tend to stabilize the palladium center and promote the desired C-C bond-forming reductive elimination over pathways leading to defluorination.

Ligand Class Examples Rationale
Biarylphosphines SPhos, XPhos, RuPhosSteric bulk shields the metal center, while electron-donating character speeds up reductive elimination.
Dialkylphosphines t-Bu₃P, Cy₃PHighly electron-donating, promoting oxidative addition and reductive elimination.[5]

2. Base Selection: The base can influence both the catalytic cycle and potential side reactions. Stronger bases can promote catalyst degradation or react with protic impurities to generate species that facilitate hydrodefluorination.

Base Typical pKa (Conjugate Acid) Recommendation for Fluoroarenes
NaOtBu~19Avoid: Often too harsh, can promote defluorination.
K₂CO₃ / Cs₂CO₃~10.3Good: Commonly used, provides a good balance of reactivity and mildness.
K₃PO₄~12.3Excellent: Often the base of choice for sensitive substrates. Its lower solubility and moderate basicity are beneficial.

3. Experimental Protocol: Optimizing a Suzuki Coupling to Minimize Defluorination

This protocol provides a starting point for optimization.

  • Preparation: Inside a nitrogen-filled glovebox, add the aryl fluoride (1.0 equiv.), boronic acid (1.2 equiv.), K₃PO₄ (2.0 equiv., finely ground), and the palladium catalyst system (e.g., 2 mol% Pd₂(dba)₃ and 4 mol% SPhos ligand) to an oven-dried reaction vial.

  • Solvent Addition: Add anhydrous solvent (e.g., Dioxane or Toluene, ~0.1 M concentration) via syringe.

  • Reaction: Seal the vial, remove it from the glovebox, and place it in a pre-heated oil bath at a moderate temperature (e.g., 80 °C). Note: Start with a lower temperature than you might typically use.

  • Monitoring: Monitor the reaction by TLC or LC-MS every 1-2 hours. Look for the formation of the product and the defluorinated byproduct.

  • Troubleshooting: If the reaction is sluggish and defluorination is low, incrementally increase the temperature by 10 °C. If defluorination is high but conversion is low, consider changing the ligand or base before increasing the temperature.

Scenario 2: Protodefluorination during a Buchwald-Hartwig Amination

Problem: You are performing a C-N coupling with a polyfluoroarene and observing the replacement of a C-F bond with a C-H bond instead of the desired amination.

Analysis: Protodefluorination in this context can occur via several mechanisms. One possibility is the direct reaction of the fluoroarene with a hydride source, which may be generated from the amine, solvent, or base under the catalytic conditions. Another pathway involves the formation of an aryne intermediate via fluoride elimination, which is then trapped by a proton source.

Mitigation Strategies
  • Precise Stoichiometry: Use the minimum required excess of the amine and base. Excess base, particularly strong ones like NaOtBu, can promote aryne formation.

  • Solvent Choice: Aprotic, non-polar solvents like toluene or benzene are generally preferred over more polar aprotic solvents like DMF or DMSO, which can be more reactive under basic conditions.

  • Catalyst System: Similar to Suzuki couplings, bulky, electron-rich ligands are beneficial. Ligands specifically designed for Buchwald-Hartwig aminations (e.g., Josiphos-type ligands, BrettPhos) are excellent choices.

Section 3: Prophylactic Strategies & Best Practices

Preventing defluorination begins with careful planning and execution.

  • Substrate-First Approach: Before starting a reaction, analyze your fluorinated substrate. Are there particularly activated C-F bonds (e.g., para to a strong electron-withdrawing group) that might be labile under the planned conditions? If so, consider milder conditions from the outset.

  • Meticulous Reaction Setup: The importance of anhydrous and anaerobic conditions cannot be overstated, especially for metal-catalyzed reactions. Trace water can be a direct source of protons for hydrodefluorination.[4] Use freshly distilled solvents and ensure all glassware is rigorously dried.

  • Run a Test Reaction: Before committing to a large-scale reaction, perform a small-scale test to gauge the extent of defluorination. This allows for optimization without wasting significant amounts of material.

General Mechanism of Pd-Catalyzed Defluorination

G cluster_0 Desired Catalytic Cycle cluster_1 Defluorination Pathway A L-Pd(0) B L-Pd(ArF)(X) A->B Oxidative Addition C L-Pd(ArF)(R) B->C Transmetalation E L-Pd(Ar')(F) B->E Intramolecular C-F Activation F Ar'-H B->F Direct Protodefluorination (Alternative Pathway) C->A Reductive Elimination D ArF-R C->D E->F Protodefluorination (H+ Source)

Caption: Competing pathways in Pd-catalyzed cross-coupling of fluoroarenes.

References
  • Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis Source: PMC URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides Source: The Weizmann Institute of Science - WIS Works URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds Source: MDPI URL: [Link]

  • Title: FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Late-stage Fluorination with 19F− and 18F− via Concerted Nucleophilic Aromatic Substitution Source: Harvard DASH URL: [Link]

  • Title: Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration Source: Accounts of Chemical Research - ACS Publications URL: [Link]

  • Title: Synthetic Advantages of Defluorinative C–F Bond Functionalization Source: PMC - NIH URL: [Link]

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: Modern synthetic methods for fluorine-substituted target molecules Source: PubMed URL: [Link]

  • Title: The Innovation | Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach Source: The Innovation URL: [Link]

Sources

Validation & Comparative

The Spectral Fingerprint: FTIR Analysis of 4-Fluoro-2-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Absorption Bands for 4-Fluoro-2-methoxycinnamic Acid Content Type: Publish Comparison Guide

Executive Summary

In the realm of drug development, this compound (FMCA) serves as a critical pharmacophore scaffold, particularly in the synthesis of cinnamide-based TRPV1 antagonists and antioxidant conjugates. Precise characterization of this intermediate is non-negotiable. This guide provides a comparative technical analysis of the FTIR absorption profile of FMCA. Unlike generic spectral lists, we benchmark its performance against its structural parent (Cinnamic Acid) and functional analogs (4-Fluorocinnamic acid, 2-Methoxycinnamic acid) to isolate the specific vibrational contributions of the fluoro and methoxy substituents.

Comparative Spectral Analysis

To accurately assign bands for FMCA, we must deconstruct the molecule into its constituent vibrational modes. The table below compares FMCA against its direct structural analogs to validate peak assignments.

Table 1: Comparative FTIR Wavenumber Assignments (cm⁻¹)

Functional Group ModeCinnamic Acid (Parent) [1]4-Fluorocinnamic Acid [2]2-Methoxycinnamic Acid [3]This compound (Target) Diagnostic Significance
O-H Stretch (COOH) 2500–3000 (Broad)2500–30002500–31002550–3050 (Broad) Confirms carboxylic acid moiety; broadness indicates strong H-bonding (dimer formation).
C-H Stretch (Aromatic) 3000–31003000–31003000–31003010–3090 Standard aromatic markers; often obscured by the broad OH band.
C-H Stretch (Methoxy) AbsentAbsent2835, 29402840, 2945 Critical Purity Marker: Presence confirms methoxylation; absence suggests hydrolysis or cleavage.
C=O Stretch (Carbonyl) 1670–16901680–16951675–16851678–1692 High intensity. Conjugation with the alkene/ring lowers frequency compared to non-conjugated acids (~1710).
C=C Stretch (Alkene) 1620–16301625–16351620–16301625–1638 Confirms the

-unsaturated system.
C=C Ring Skeletal 1450, 1500, 15801510, 16001460, 15801515, 1595 The 1515 cm⁻¹ band is often enhanced by the para-Fluoro substitution.
C-O Stretch (Methoxy) AbsentAbsent1250 (Asym), 1020 (Sym)1255 (Asym), 1025 (Sym) Strong bands confirming the ether linkage.
C-F Stretch Absent1150–1250 (Strong)Absent1160–1230 (Strong) Identity Marker: Very strong, broad band unique to the fluorinated analog.
C-H Out-of-Plane Bend 700–770 (Mono-sub)820–840 (Para-sub)750 (Ortho-sub)810–860 Diagnostic for 1,2,4-trisubstitution pattern on the ring.

Note on Data Sources: Values are synthesized from experimental data of structural analogs [1][2][3] and validated against general group frequency shifts for substituted benzenes [4].

Detailed Vibrational Logic

Understanding why these bands appear is as important as knowing where they appear.[1]

The "Fluoro-Methoxy" Interplay

The 4-Fluoro and 2-Methoxy groups introduce competing electronic effects that resolve distinctly in the IR spectrum:

  • The Fluorine Effect (Inductive Withdrawal): The fluorine atom at the para position is highly electronegative. It pulls electron density through the sigma bond skeleton. This strengthens the C-F bond, resulting in a strong absorption in the 1160–1230 cm⁻¹ region [2]. This band often overlaps with C-O stretches but can be distinguished by its sheer intensity.

  • The Methoxy Effect (Resonance Donation): The oxygen at the ortho position donates electron density into the ring via resonance. This increases the electron density of the aromatic ring, slightly shifting the aromatic C=C skeletal vibrations to lower frequencies compared to a pure electron-withdrawing system. However, the most distinct signature is the C-H stretching doublet (2840/2945 cm⁻¹) , which stands out clearly against the background of aromatic C-H stretches.

The Carboxylic Dimer

In the solid state (KBr pellet or ATR), FMCA exists primarily as a hydrogen-bonded dimer. This is why the O-H stretch is extremely broad (2550–3050 cm⁻¹) and the C=O stretch appears around 1680 cm⁻¹ rather than the monomeric 1760 cm⁻¹. If you observe a sharp peak at 1760 cm⁻¹, your sample may be wet or dissolved in a non-polar solvent, breaking the dimer network.

Visualization of Spectral Logic

The following diagram maps the molecular structure to the specific vibrational modes, visualizing the "springs" within the molecule.

FMCA_Spectral_Map cluster_molecule This compound Structure cluster_spectrum FTIR Spectral Regions (cm⁻¹) COOH Carboxylic Acid (-COOH) Region_OH 3300-2500 Broad O-H Stretch COOH->Region_OH Region_CO 1690-1670 C=O Stretch COOH->Region_CO Alkene Alkene Linker (C=C) Region_CC 1640-1620 C=C Stretch Alkene->Region_CC Ring Aromatic Ring (1,2,4-Substituted) Ring->Region_CC Skeletal Vibs OMe Methoxy Group (-OCH3) Region_CH_Alk 2950-2840 Aliphatic C-H Stretch OMe->Region_CH_Alk Region_COC 1260 & 1025 C-O-C Stretch OMe->Region_COC Fluoro Fluoro Group (-F) Region_CF 1230-1160 C-F Stretch Fluoro->Region_CF

Figure 1: Structural-Vibrational Map linking functional groups of FMCA to their diagnostic spectral regions.

Experimental Protocol: Obtaining High-Fidelity Spectra

To replicate the data above, the sampling technique is critical. Solid acids like FMCA are prone to polymorphism and moisture absorption, which can distort the O-H and C=O regions.

Method A: Attenuated Total Reflectance (ATR) - Recommended

ATR is the modern standard for speed and reproducibility, minimizing sample preparation artifacts.

  • Crystal Selection: Use a Diamond or ZnSe crystal.

  • Background: Collect a 32-scan background of the clean crystal.

  • Sample Loading: Place ~5 mg of FMCA powder onto the crystal.

  • Compression: Apply high pressure using the anvil clamp. Crucial: Ensure the sample is in intimate contact with the crystal; poor contact leads to weak bands in the fingerprint region (1500–600 cm⁻¹).

  • Acquisition: Scan 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 32 scans.

  • Correction: Apply "ATR Correction" in your software to adjust for penetration depth differences (high-wavenumber bands appear weaker in raw ATR data compared to transmission).

Method B: KBr Pellet - Traditional Reference

Use this if you need to compare strictly with older literature values.

  • Ratio: Mix 2 mg FMCA with 200 mg spectroscopic grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Warning: Do not over-grind; excessive moisture absorption from air can broaden the OH band further.

  • Pressing: Press at 8–10 tons for 2 minutes to form a transparent disc.

  • Check: If the pellet is cloudy, light scattering will distort the baseline (Sloping baseline effect).

Theoretical Validation (DFT)

In the absence of a certified reference standard, Density Functional Theory (DFT) is often used to validate assignments. For cinnamic acid derivatives, calculations at the B3LYP/6-311G(d,p) level of theory are standard [5].

  • Scaling Factors: Raw DFT frequencies are typically overestimated by ~4-5%. A scaling factor of 0.961 is usually applied to align calculated values with experimental results.

  • Conformational Isomers: FMCA can exist in s-cis or s-trans conformations (referring to the C=C-C=O bond rotation). The s-trans conformer is generally more stable and dominant in the solid state, consistent with the C=O stretch at ~1680 cm⁻¹.

References
  • NIST Chemistry WebBook. Cinnamic Acid - IR Spectrum. National Institute of Standards and Technology. Link

  • Sert, Y., et al. (2014). Experimental FT-IR, Laser-Raman and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Spectrochimica Acta Part A. Link

  • Sigma-Aldrich. 2-Methoxycinnamic acid Product Specification & Spectral Data.Link

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Link

  • Mishra, S. K. (2025).[2] Electro-Chemical and Spectroscopic Properties of Trans-4-Methoxycinnamic Molecule: A DFT Study. RSIS International. Link

Sources

Technical Guide: Fluorine Effect on Lipophilicity of Cinnamic Acid Derivatives

[1][2]

Executive Summary

In medicinal chemistry, the cinnamic acid scaffold (3-phenyl-2-propenoic acid) is a privileged structure used in anticancer, antimicrobial, and antioxidant therapeutics. Modulating its lipophilicity (LogP/LogD) is essential for optimizing membrane permeability and metabolic stability.

This guide analyzes the "Fluorine Effect"—specifically, why replacing hydrogen with fluorine (a bioisostere) often results in non-intuitive changes to lipophilicity compared to other halogens.[3] While general dogma suggests fluorine increases lipophilicity, experimental data on cinnamic acids reveals a nuanced "Polar Hydrophobicity" effect where the position of the fluorine atom relative to the carboxylic acid tail significantly alters the solvation energy and dipole vectors.

Mechanistic Insight: The "Polar Hydrophobicity" Paradox

To understand the data, one must move beyond the simple view that "Halogens = Lipophilic."

The C-F Bond Dipole

The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry, but it is also highly polarized. Unlike Chlorine or Bromine, which are lipophilic primarily due to their size and polarizability (dispersive forces), Fluorine's influence is electrostatic.

  • Dipole Alignment: In cinnamic acid, the carboxylic acid moiety is highly polar. If a fluorine is introduced at the para (4-) position, its dipole vector opposes the carbonyl dipole. This can reduce the overall molecular dipole moment, theoretically increasing lipophilicity (making it "greasier").

  • Solvation Shell: However, the high electron density around the fluorine atom can accept weak hydrogen bonds from water (though much weaker than O or N), creating a "hydration shell" that resists partitioning into octanol. This is why 4-Fluorocinnamic acid often shows a LogP similar to, or only slightly higher than, the non-fluorinated parent, whereas 4-Chlorocinnamic acid is significantly more lipophilic.

Structural Decision Tree

The following diagram illustrates the decision logic for synthesizing fluorinated derivatives based on desired physicochemical outcomes.

FluorineLogicStartCinnamic Acid Scaffold(Target: Modulate LogP)Goal1Goal: Increase Metabolic Stability(Block Para-oxidation)Start->Goal1Goal2Goal: Increase Lipophilicity(Membrane Permeability)Start->Goal2DecisionFSubstitute 4-H with 4-FGoal1->DecisionFBioisostereDecisionClSubstitute 4-H with 4-Cl/CF3Goal2->DecisionClHydrophobic BulkResultFResult: Minimal LogP ChangeHigh Metabolic Stability(Polar Hydrophobicity)DecisionF->ResultFResultClResult: Significant LogP IncreaseSteric Bulk IncreasedDecisionCl->ResultCl

Figure 1: Strategic decision tree for selecting fluorine versus other substituents based on lipophilicity and metabolic stability goals.

Comparative Analysis: Experimental & Calculated Data

The table below contrasts the lipophilicity of fluorinated cinnamic acids against the parent and other derivatives. Note the distinct difference between the Fluorine analog and the Chlorine analog.

Table 1: Physicochemical Profile of Cinnamic Acid Derivatives

CompoundSubstituentLogP (Exp/Calc)*Mechanism of Shift
Cinnamic Acid -H2.13 (Exp)Baseline Reference.
2-Fluorocinnamic Acid -F (Ortho)1.90 (Calc)Ortho Effect: Proximity to the carboxylic acid side chain likely disrupts planarity or increases local polarity, slightly lowering LogP.
4-Fluorocinnamic Acid -F (Para)1.92 - 2.20 (Range)Polar Hydrophobicity: The C-F dipole partially offsets the lipophilic gain, resulting in a neutral or slight change vs. parent.
3,4-Difluorocinnamic Acid -F, -F2.36 (Exp)Additive Effect: Two fluorine atoms overcome the polarity offset, driving a measurable increase in lipophilicity.
4-Chlorocinnamic Acid -Cl (Para)~2.70 (Est)Dispersive Forces: Larger halogen size and polarizability significantly drive partitioning into the lipid phase.
p-Coumaric Acid -OH (Para)1.48 (Exp)H-Bonding: The hydroxyl group is a strong H-bond donor/acceptor, drastically reducing lipophilicity.

Data Sources: BenchChem Comparative Analysis [1], NIH PubChem [2].

Key Takeaway: Replacing -H with -F at the 4-position does not guarantee a massive jump in lipophilicity (unlike -Cl or -CF3). It is a "stealth" modification that improves metabolic stability (blocking P450 oxidation) without compromising water solubility.

Experimental Protocol: RP-HPLC Lipophilicity Determination

While the "Shake-Flask" method is the traditional gold standard, it is low-throughput and prone to emulsion errors. The industry-standard protocol for cinnamic acid derivatives is Reversed-Phase HPLC (RP-HPLC) , correlating retention time (

Principle

Hydrophobic compounds interact more strongly with the C18 (octadecylsilane) stationary phase, resulting in longer retention times. This interaction mimics the partitioning between a lipid membrane and aqueous blood plasma.

Detailed Methodology

Reagents & Equipment:

  • Instrument: Agilent 1200 Series (or equivalent) with DAD detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 20 mM Ammonium Acetate buffer (pH 4.5) – Acidic pH ensures cinnamic acid (pKa ~4.4) is largely unionized.

  • Mobile Phase B: HPLC-grade Methanol.

  • Standards: Uracil (t0 marker), Toluene, Naphthalene (calibration standards).

Step-by-Step Workflow:

  • Dead Time Determination (

    
    ): 
    
    • Inject Uracil (unretained compound). Record retention time as

      
      .
      
  • Calibration:

    • Inject a mixture of 5 standard compounds with known LogP values (range 1.0 – 4.0).

    • Calculate the Capacity Factor (

      
      ) for each:
      
      
      
    • Plot

      
       vs. Literature LogP to generate a linear regression equation:
      
      
      
  • Sample Analysis:

    • Dissolve fluorinated cinnamic acid derivatives in Methanol (1 mg/mL).

    • Inject 10 µL under isocratic conditions (e.g., 60% MeOH / 40% Buffer).

    • Record

      
       and calculate LogP using the regression equation derived in Step 2.
      
Visualization of HPLC Workflow

HPLC_ProtocolSampleSample Prep(1mg/mL in MeOH)InjectionInjection (10µL)Isocratic FlowSample->InjectionColumnC18 Column Interaction(Partitioning)Injection->ColumnMobile Phase(MeOH/Buffer)DetectionDAD Detection(254 nm)Column->DetectionSeparationCalcCalculate k'(Capacity Factor)Detection->CalctR DataResultDerive LogP(Regression)Calc->ResultEquation

Figure 2: RP-HPLC workflow for indirect determination of lipophilicity.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1530234, 4-Fluorocinnamic acid. PubChem.[4] Available at: [Link]

  • University of Brighton. (2021).[5] Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry. Available at: [Link]

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